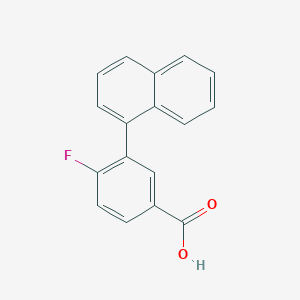

4-Fluoro-3-(naphthalen-1-yl)benzoic acid

Vue d'ensemble

Description

“4-Fluoro-3-(naphthalen-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1261913-44-3. Its molecular weight is 266.27 and its molecular formula is C17H11FO2 . The IUPAC name for this compound is 4-fluoro-3-(1-naphthyl)benzoic acid .

Molecular Structure Analysis

The InChI code for “4-Fluoro-3-(naphthalen-1-yl)benzoic acid” is 1S/C17H11FO2/c18-16-9-8-12(17(19)20)10-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-3-(naphthalen-1-yl)benzoic acid” include a molecular weight of 266.27 and a molecular formula of C17H11FO2 .Applications De Recherche Scientifique

Organic Synthesis and Drug Design

4-Fluoro-3-(naphthalen-1-yl)benzoic acid: is a valuable intermediate in organic synthesis. Its fluorinated benzoic acid moiety can be used to introduce fluoroaromatic components into more complex molecules. This is particularly useful in drug design, where the introduction of a fluorine atom can significantly alter the biological activity of a pharmaceutical compound. The presence of the naphthalene ring also offers a rigid, planar structure that is often sought after in the design of molecules with specific binding characteristics .

Material Science

In material science, this compound can contribute to the development of novel organic semiconductors. The naphthalene unit provides an extended π-conjugated system, which is essential for charge transport in organic electronic devices. The fluorine atom, being highly electronegative, can induce a dipole moment that enhances intermolecular interactions, potentially leading to improved charge mobility .

Analytical Chemistry

The compound’s unique structure makes it a potential candidate for use as a standard in chromatographic analysis. Its strong UV absorption due to the conjugated system allows for easy detection and quantification when analyzing complex mixtures in high-performance liquid chromatography (HPLC) and other chromatographic techniques .

Antimicrobial Research

Research has indicated that fluorinated aromatic compounds can exhibit antimicrobial properties. Derivatives of 4-Fluoro-3-(naphthalen-1-yl)benzoic acid could be synthesized and tested against various bacterial strains to explore new antibacterial agents, especially in the fight against drug-resistant bacteria .

Cancer Research

Fluorinated compounds are often used in cancer research due to their ability to disrupt cell proliferation. The compound could be used to synthesize fluorinated analogs of known anticancer agents, potentially leading to new treatments that are more effective or have fewer side effects .

Environmental Science

In environmental science, this compound could be used to study the environmental fate of fluorinated organic compounds. Its stability and potential bioaccumulation can be monitored to understand the impact of such compounds on ecosystems and to develop strategies for their safe disposal .

Molecular Docking Studies

The structure of 4-Fluoro-3-(naphthalen-1-yl)benzoic acid makes it suitable for molecular docking studies. It can serve as a ligand to model interactions with various biological targets, aiding in the discovery of new drugs and the understanding of molecular recognition processes .

Photodynamic Therapy

Lastly, the compound’s aromatic system might be explored for its photophysical properties. It could be a precursor for the synthesis of photosensitizers used in photodynamic therapy, a treatment method that uses light-activated compounds to kill cancer cells .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-3-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO2/c18-16-9-8-12(17(19)20)10-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJVPMARNOGNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(naphthalen-1-yl)benzoic acid | |

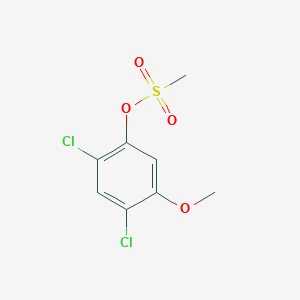

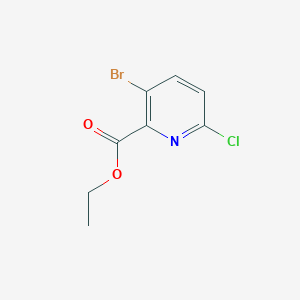

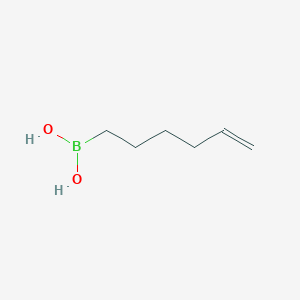

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

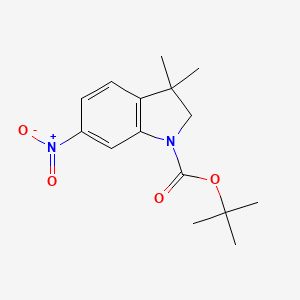

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)

![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)

-acetic acid](/img/structure/B1439771.png)